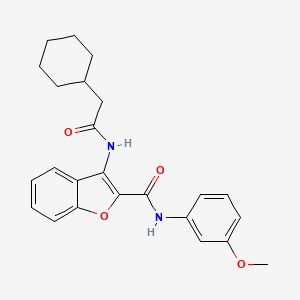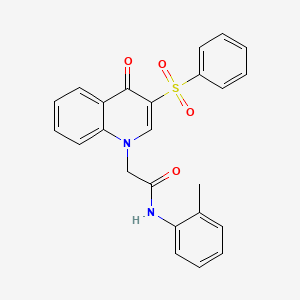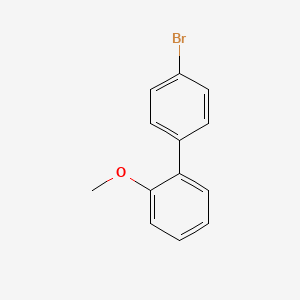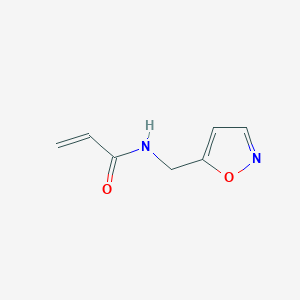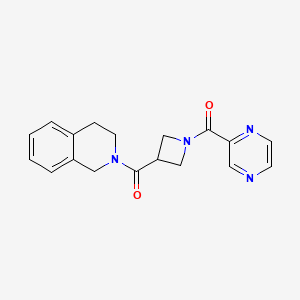
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a novel compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, combining an isoquinoline derivative with an azetidine moiety linked by a methanone group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone generally involves multi-step reactions starting from commercially available precursors. A typical route may include:
Formation of the Isoquinoline Derivative: : This can be achieved via Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Azetidine Moiety: : This step may involve a ring closure reaction, where an appropriate intermediate undergoes cyclization under basic conditions.
Coupling to the Pyrazine-Carbony Group: : This typically involves a condensation reaction between the isoquinoline-azetidine intermediate and pyrazine-2-carbonyl chloride under anhydrous conditions.
Industrial Production Methods: For large-scale production, optimization of the reaction steps to improve yields and reduce costs is crucial. Key considerations include:
Selection of Solvents and Reagents: : Preference for cost-effective and readily available chemicals.
Reaction Optimization: : Conditions such as temperature, pressure, and reaction time are meticulously controlled.
Purification and Isolation: : Employing techniques like crystallization, distillation, or chromatography to obtain the pure product.
化学反应分析
Types of Reactions: (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone undergoes several key reactions:
Oxidation: : The compound can undergo oxidation reactions typically involving agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can occur using hydrogenation methods or reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether solutions.
Substitution: : Alkyl halides, acyl halides, or sulfonates with appropriate nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
科学研究应用
Chemistry:
Organic Synthesis: : Utilized as a building block for the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.
Enzyme Inhibition: : Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Pharmaceutical Development: : Investigated for its potential therapeutic effects in treating various diseases, including cancer, due to its unique structure and biological activity.
Material Science: : Used in the development of new materials with enhanced properties, such as improved thermal stability or conductivity.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulates pathways involved in cell growth, apoptosis, or signal transduction, depending on the context of its use.
相似化合物的比较
Similar Compounds:
(3,4-Dihydroisoquinoline-2(1H)-yl)(1-phenyl)carbamate: : Shares the isoquinoline core but differs in the substituent groups.
Pyrazine-2-carboxamide derivatives: : Similar in the pyrazine moiety but varies in the attached functional groups.
Highlighting Uniqueness: (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone stands out due to its combination of the isoquinoline and azetidine moieties, offering unique steric and electronic properties that influence its reactivity and interactions with biological targets.
That's the rundown! Any particular section catch your eye?
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(21-8-5-13-3-1-2-4-14(13)10-21)15-11-22(12-15)18(24)16-9-19-6-7-20-16/h1-4,6-7,9,15H,5,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSSAQNAXBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)
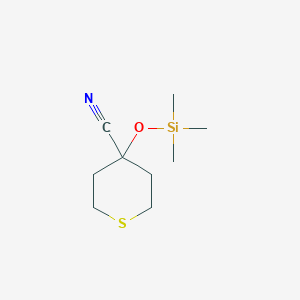
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
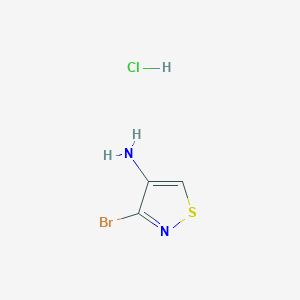
![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)
![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

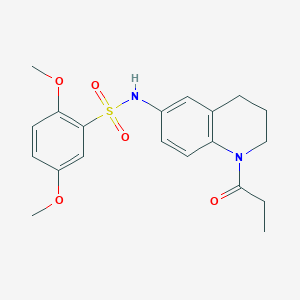
![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)
